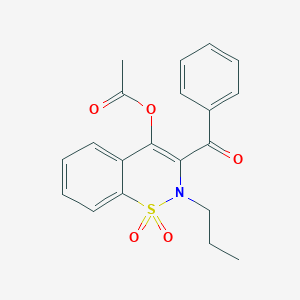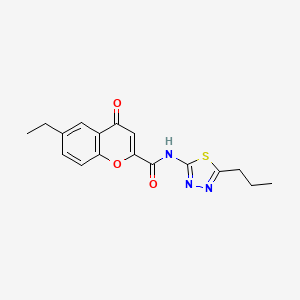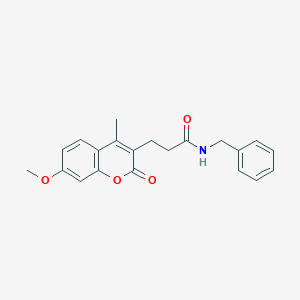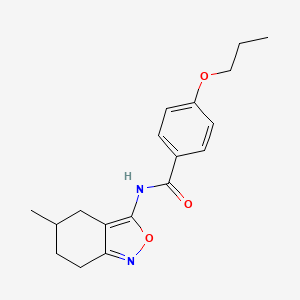![molecular formula C19H20O3 B11389120 8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11389120.png)
8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,10,11-トリメチル-2,3,4,5-テトラヒドロシクロヘプタ[c]フランキング[3,2-g]クロメン-6(1H)-オンは、クロメン環とフラン環の要素を組み合わせたユニークな構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
8,10,11-トリメチル-2,3,4,5-テトラヒドロシクロヘプタ[c]フランキング[3,2-g]クロメン-6(1H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには、以下が含まれます。
クロメン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
フラン環の導入: このステップは、多くの場合、フラン誘導体とカップリング反応を使用します。
工業生産方法
この化合物の工業生産には、上記の合成経路の最適化バージョンが用いられる場合があり、スケーラビリティ、コスト効率、環境への配慮に重点が置かれます。収率と純度を高めるために、触媒と自動化プロセスが頻繁に使用されます。
3. 化学反応解析
反応の種類
酸化: この化合物は酸化反応を起こすことができ、通常は過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、酸化誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができ、特定の官能基の還元をもたらします。
置換: 特にメチル化された位置で、ハロゲンや求核試薬などの試薬を使用して、さまざまな置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン(例:塩素、臭素)、求核試薬(例:アミン、チオール)。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアルカンを生成する可能性があります。
4. 科学研究への応用
8,10,11-トリメチル-2,3,4,5-テトラヒドロシクロヘプタ[c]フランキング[3,2-g]クロメン-6(1H)-オンは、いくつかの科学研究への応用があります。
医薬品化学: 抗炎症作用や抗癌作用など、潜在的な薬理学的特性について研究されています。
材料科学: この化合物のユニークな構造は、特定の電気的または光学的特性を持つ新規材料の開発のための候補となっています。
生物学研究: 研究者は、その作用機序と潜在的な治療用途を理解するために、生物分子との相互作用を調査しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the chromene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Various substitution reactions can occur, particularly at the methylated positions, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
作用機序
8,10,11-トリメチル-2,3,4,5-テトラヒドロシクロヘプタ[c]フランキング[3,2-g]クロメン-6(1H)-オンの作用機序は、特定の分子標的との相互作用を伴います。これらには、酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物の効果は、シグナル伝達、遺伝子発現、および代謝調節などの細胞プロセスに影響を与える経路を介して仲介されます。
6. 類似の化合物との比較
類似の化合物
クロメン誘導体: 2H-クロメンとその誘導体など、クロメン構造が類似した化合物。
フラン誘導体: フラン環を含む化合物、たとえばフラン-2-カルボン酸。
メチル化化合物: 2,4,6-トリメチルベンゼンなどの他のメチル化された有機化合物。
独自性
8,10,11-トリメチル-2,3,4,5-テトラヒドロシクロヘプタ[c]フランキング[3,2-g]クロメン-6(1H)-オンは、クロメン環とフラン環の組み合わせに加えて、特定のメチル化パターンにより、ユニークです。
類似化合物との比較
Similar Compounds
Chromene Derivatives: Compounds with similar chromene structures, such as 2H-chromene and its derivatives.
Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid.
Methylated Compounds: Other methylated organic compounds, such as 2,4,6-trimethylbenzene.
Uniqueness
8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is unique due to its combination of chromene and furan rings, along with the specific methylation pattern
特性
分子式 |
C19H20O3 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
12,15,16-trimethyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C19H20O3/c1-10-12(3)21-17-11(2)18-16(9-15(10)17)13-7-5-4-6-8-14(13)19(20)22-18/h9H,4-8H2,1-3H3 |
InChIキー |
NATGZLVYSXKCFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=C(CCCCC4)C(=O)O3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-ethoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389037.png)

![N-{5-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11389045.png)
![2-(benzylsulfonyl)-5-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11389048.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11389056.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11389057.png)
![ethyl {2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11389063.png)


![5-[(4-fluorobenzyl)amino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11389081.png)




